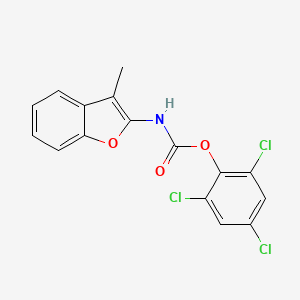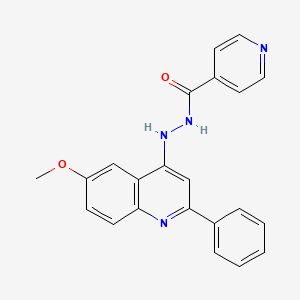
2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline typically involves the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as 1-pentanol. The reaction is followed by N-alkylation using sodium carbonate . This method ensures the formation of the desired hydrazino-quinoline compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis can be employed to enhance the reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline involves its interaction with specific molecular targets within the cell. It can inhibit the activity of certain enzymes or interfere with DNA replication, leading to cell death. The compound’s hydrazino group allows it to form covalent bonds with nucleophilic sites on proteins and DNA, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic heterocyclic aromatic compound with a wide range of applications in medicinal chemistry.
Quinoxaline: Known for its antimicrobial and anticancer activities.
Uniqueness
2-Phenyl-4-isonicotinyl-hydrazino-6-methoxy-quinoline is unique due to its specific structural features, including the presence of both hydrazino and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
CAS No. |
159586-88-6 |
|---|---|
Molecular Formula |
C22H18N4O2 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N'-(6-methoxy-2-phenylquinolin-4-yl)pyridine-4-carbohydrazide |
InChI |
InChI=1S/C22H18N4O2/c1-28-17-7-8-19-18(13-17)21(14-20(24-19)15-5-3-2-4-6-15)25-26-22(27)16-9-11-23-12-10-16/h2-14H,1H3,(H,24,25)(H,26,27) |
InChI Key |
KPHZJWAYTZNCCV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2NNC(=O)C3=CC=NC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


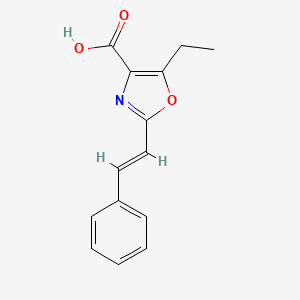

![Ethyl 2-methyl-2H-pyrrolo[3,4-c]pyridine-6-carboxylate](/img/structure/B12897999.png)
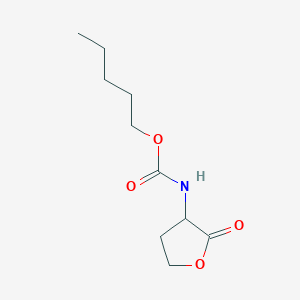

![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
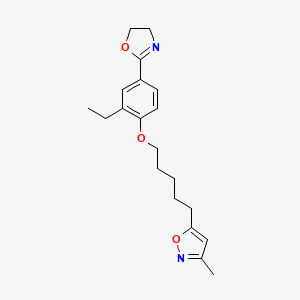
![N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898034.png)
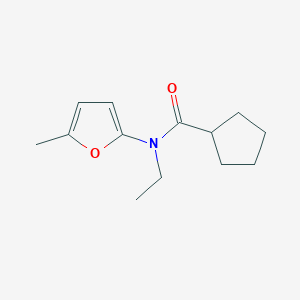

![(Z)-2-(But-1-en-1-yl)-6,7-dihydrobenzo[d]oxazol-4(5H)-one](/img/structure/B12898054.png)
![2-{[(4-Chlorophenyl)sulfanyl]methyl}-5-nitrofuran](/img/structure/B12898061.png)
![2,2-Dimethyl-3-[3-(2-methyl-4-oxopentan-2-yl)-1,2-oxazol-5-yl]propanamide](/img/structure/B12898066.png)
